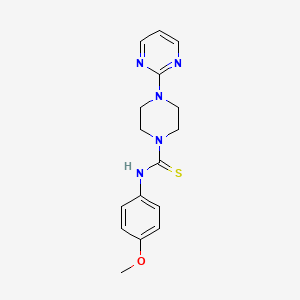
N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the inhibition of specific enzymes and receptors. The compound has been found to inhibit the activity of tyrosine kinase, which plays a crucial role in the development and progression of cancer. It also inhibits the activity of dipeptidyl peptidase-4, which is involved in the regulation of blood glucose levels in diabetes. Additionally, it has been found to bind to certain receptors in the brain, which may have implications in the treatment of neurological disorders.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce blood glucose levels in diabetes, and modulate certain neurotransmitter systems in the brain. However, the exact mechanisms underlying these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is its potential for use in the treatment of various diseases. It has shown promising results in preclinical studies and may have fewer side effects compared to existing treatments. However, there are also limitations to its use in lab experiments. The compound may have low solubility or stability, which can affect its efficacy. Additionally, further studies are needed to determine its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to determine the exact mechanisms underlying the biochemical and physiological effects of the compound.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research for its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been found to inhibit the activity of certain enzymes and receptors involved in the development and progression of various diseases. While there are advantages to its use in lab experiments, there are also limitations that need to be addressed. Further studies are needed to determine the exact mechanisms underlying its effects and to optimize its pharmacological properties.
Métodos De Síntesis
N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized using various methods. One of the most common methods involves the reaction of 4-methoxybenzyl chloride with 2-pyrimidinecarboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine and carbon disulfide to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurological disorders. It has been found to inhibit the activity of certain enzymes and receptors that play a key role in the development and progression of these diseases.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-22-14-5-3-13(4-6-14)19-16(23)21-11-9-20(10-12-21)15-17-7-2-8-18-15/h2-8H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACTYZYLQANCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5813091.png)
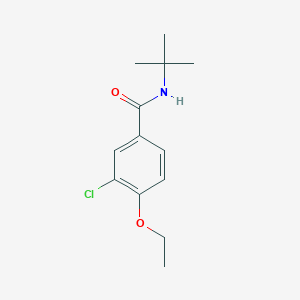
![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)
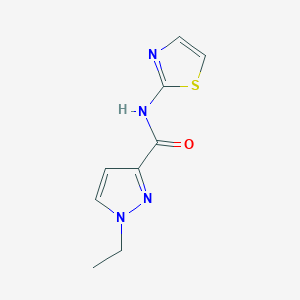
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)
![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
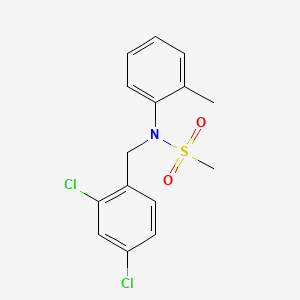
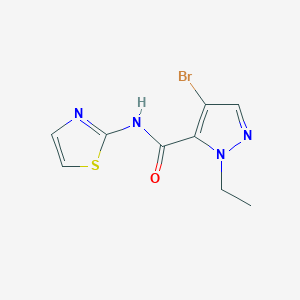
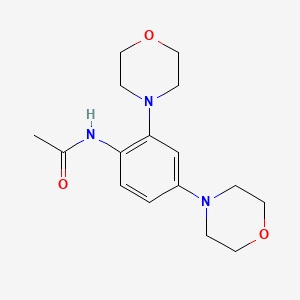

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)
![N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)
![5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
![N-(2-{2-[1-(4-aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B5813197.png)